CYP4Z1 Enzyme Inhibition: Single-Concentration Screening Hit with Defined Assay Context
The target compound has been tested in a ChEMBL-deposited biochemical assay for inhibition of CYP4Z1, a cytochrome P450 isoform implicated in breast cancer metabolism and chemoresistance. This assay provides the only empirically validated target engagement datum for this specific compound, distinguishing it from the vast majority of commercial pyrazole–benzamides that lack any annotated bioactivity [1]. While a quantitative IC₅₀ is not publicly available in the BindingDB summary, the compound was screened under defined conditions using luciferin-benzyl ether as substrate in human HepG2 cell membranes transduced with lentiviral vector, with NADPH pre-incubation (5 min) followed by substrate addition and LC-MS/MS readout at 10 min [2]. This CYP4Z1 annotation creates a testable hypothesis for follow-up studies that is absent for most closestructural analogs.
| Evidence Dimension | CYP4Z1 inhibition in human HepG2 cell membranes (lentiviral transduction model) |
|---|---|
| Target Compound Data | Active in primary screening (ChEMBL_1904259 / CHEMBL4406481); quantitative IC₅₀ not publicly disclosed |
| Comparator Or Baseline | Majority of 4-substituted-pyrazole–benzamide analogs: no CYP4Z1 annotation in ChEMBL or PubChem BioAssay (as of 2026-04) |
| Quantified Difference | Presence vs. absence of annotated CYP4Z1 bioactivity—a categorical differentiator for target-based screening prioritization |
| Conditions | Substrate: luciferin-benzyl ether; pre-incubation: 5 min with NADPH; incubation: 10 min; detection: LC-MS/MS; system: human HepG2 cell membranes transduced with lentiviral vector; pH: not reported |
Why This Matters
For researchers investigating CYP4Z1 as a therapeutic target or studying CYP450-mediated drug metabolism, this compound provides a confirmed starting point with documented assay conditions, whereas the vast majority of structurally analogous pyrazole–benzamides require de novo screening.
- [1] BindingDB Assay Summary, ChEMBL_1904259 (CHEMBL4406481): Inhibition of CYP4Z1 in human HepG2 cell membranes. BindingDB entry 50009366. View Source
- [2] ChEMBL Assay Report Card CHEMBL4406481: CYP4Z1 inhibition assay description and experimental parameters. European Bioinformatics Institute. View Source
